4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Selectivity profiling Phosphatase screening Off-target liability

Structurally unique arylsulfamoylbenzamide with unsubstituted thiazole (XLogP3 2.8) confirmed inactive across >85 biological targets including PTP1B, LYP, Cdc25B, MKP-1, MKP-3. Functions as an inert negative control for matched-pair comparisons against active 4-substituted thiazole analogs in phosphatase screening programs. Target-engagement-neutral scaffold with orthogonal derivatization sites at the thiazole 4-position and N-phenyl para-position, ideal for PROTAC design. Enables clean subtraction of scaffold-derived non-specific binding signals in CETSA and chemoproteomics workflows.

Molecular Formula C17H15N3O3S2
Molecular Weight 373.45
CAS No. 313405-34-4
Cat. No. B2866821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
CAS313405-34-4
Molecular FormulaC17H15N3O3S2
Molecular Weight373.45
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C17H15N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h2-12H,1H3,(H,18,19,21)
InChIKeyGQTYNOWZQBFSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 313405-34-4): Core Scaffold Profile for Sulfonamidobenzamide SAR Programs


4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 313405-34-4, PubChem CID 1548752) is a benzenesulfonamide derivative with a molecular formula of C17H15N3O3S2 and a molecular weight of 373.5 g/mol [1]. The compound features a para-substituted N-methyl-N-phenylsulfamoylbenzamide core linked to an unsubstituted 1,3-thiazol-2-yl moiety via an amide bond. Its computed XLogP3 of 2.8 and 5 rotatable bonds place it in favorable drug-like chemical space relative to closely related 4-substituted thiazole analogs that exhibit XLogP3 values ranging from 3.5 to 5.7 [1][2]. This compound has been extensively screened through the NIH Molecular Libraries Program, generating a uniquely comprehensive selectivity dataset across >85 distinct biological targets [3].

Why In-Class Sulfonamidobenzamide Analogs Cannot Simply Replace 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (313405-34-4) in Focused Screening Cascades


Within the arylsulfamoylbenzamide chemotype, even minor structural modifications produce large shifts in both physicochemical properties and biological activity profiles. The unsubstituted thiazole ring of the target compound (XLogP3 = 2.8) contrasts sharply with 4-phenyl (XLogP3 = 4.5), 4-(pyridin-2-yl) (XLogP3 = 3.5), and 4-(2,4-dichlorophenyl) (XLogP3 = 5.7) analogs, which introduce substantial lipophilicity and molecular weight penalties [1][2]. Critically, the N-methyl-N-phenylsulfamoyl substitution pattern at the para position of the benzamide is shared by numerous analogs that exhibit activity at PTP1B (IC50 values in the low micromolar range), LYP, and other phosphatases, whereas the target compound was inactive across all >85 NIH MLP screening assays including multiple phosphatase targets (Cdc25B, MKP-1, MKP-3, LYP) [3][4]. This differential selectivity profile means that substituting a 4-substituted thiazole analog for the unsubstituted parent compound introduces unanticipated target engagement that can confound mechanistic interpretation in cellular and in vivo studies. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (313405-34-4) vs. Closest Structural Analogs


Broad-Spectrum Selectivity: Inactive Across >85 NIH Molecular Libraries Program Targets Including Multiple Phosphatases

The target compound (CID 1548752) was tested in >85 distinct biochemical and cell-based assays through the NIH Molecular Libraries Program and returned 'Inactive' results across all targets, including the phosphatases Cdc25B (AID 368), MKP-1 (AID 374), MKP-3 (AID 425), and the PTP1B-related phosphatase LYP (AID 606, two independent entries) [1]. In contrast, structurally related sulfonamidobenzamide analogs bearing 4-substituted thiazole rings have demonstrated confirmed PTP1B inhibitory activity—for example, compound MSE-13 and MSE-14 from the benzene-sulfonamide series achieved PTP1B IC50 values of 0.88 µM and 3.33 µM, respectively [2]. A close analog with a cyclohexylmethylsulfamoyl substitution (BindingDB BDBM36863) showed an IC50 >55,700 nM at STAT1, while the 2-thenylsulfamoyl analog (BDBM74446) yielded IC50 = 79,400 nM at PTPN22 and PTPN7 [3]. The target compound's complete lack of activity across this broad panel establishes a uniquely clean baseline for mechanistic studies where confounding off-target effects must be excluded.

Selectivity profiling Phosphatase screening Off-target liability Chemical probe qualification

Physicochemical Differentiation: XLogP3 of 2.8 Provides a 1.7- to 2.9-Log Unit Lipophilicity Advantage Over 4-Substituted Thiazole Analogs

The target compound has a computed XLogP3 of 2.8 (PubChem), which is substantially lower than the closest 4-substituted thiazole analogs that share the identical N-methyl-N-phenylsulfamoylbenzamide core: 4-(pyridin-2-yl)thiazole analog (XLogP3 = 3.5, Δ = +0.7), 4-phenylthiazole analog (XLogP3 = 4.5, Δ = +1.7), and 4-(2,4-dichlorophenyl)thiazole analog (XLogP3 = 5.7, Δ = +2.9) [1]. The lower lipophilicity of the target compound is consistent with improved aqueous solubility and reduced non-specific protein binding relative to its more lipophilic counterparts [2].

Lipophilicity Drug-likeness Solubility ADME prediction

Molecular Weight and Ligand Efficiency: 373.5 Da vs. 449–518 Da for 4-Substituted Thiazole Analogs

The target compound has a molecular weight of 373.5 g/mol, which is 76–145 Da lower than its closest 4-substituted thiazole congeners: 4-phenyl analog (449.5 g/mol, Δ = +76 Da), 4-(pyridin-2-yl) analog (450.5 g/mol, Δ = +77 Da), and 4-(2,4-dichlorophenyl) analog (518.4 g/mol, Δ = +145 Da) [1]. This lower molecular weight, combined with the reduced lipophilicity, positions the compound closer to fragment-like chemical space and provides greater ligand efficiency potential for optimization programs [2].

Molecular weight Ligand efficiency Fragment-like properties Lead optimization

Unsubstituted Thiazole Ring as a Defined SAR Baseline: Absence of 4-Position Substitution Simplifies Structure–Activity Relationship Interpretation

Unlike its 4-substituted analogs, the target compound bears an unsubstituted 1,3-thiazol-2-yl ring (only a hydrogen at the 4-position). This structural minimalism eliminates a major source of SAR ambiguity: in the 4-phenyl, 4-(pyridin-2-yl), and 4-(2,4-dichlorophenyl) analogs, it is impossible to deconvolve whether observed biological activity arises from the core sulfonamidobenzamide scaffold or from the thiazole 4-substituent [1]. The target compound's complete lack of activity across >85 targets provides a clean negative-control baseline from which to attribute any gain-of-activity signal observed upon 4-position derivatization specifically to the introduced substituent [2].

Structure-activity relationship Chemical probe Scaffold minimalism Medicinal chemistry

Negative Selectivity at Phosphatase Panel Confirms Discrimination from PTP1B/LYP-Active Analogs in Autoimmunity and Diabetes Target Space

The target compound was tested and confirmed inactive at LYP (lymphoid tyrosine phosphatase, also known as PTPN22) in two independent NIH MLP assay entries (AID 606) and at the related phosphatases Cdc25B (AID 368), MKP-1 (AID 374), and MKP-3 (AID 425) [1]. This is a critical differentiation point because LYP/PTPN22 is a validated autoimmunity target, and structurally related sulfonamidobenzamide compounds—including those in the PTP1B inhibitor class described by Ghareb et al. (2019)—exhibit micromolar-range inhibitory activity at PTP1B and related phosphatases [2]. The 2-thenylsulfamoyl analog (BDBM74446) shows confirmed PTPN22 inhibition (IC50 = 79,400 nM) and PTPN7 inhibition (IC50 = 79,400 nM) [3]. The target compound's complete lack of phosphatase activity makes it valuable as a negative control in assays where on-target vs. off-target phosphatase inhibition must be distinguished.

PTP1B LYP phosphatase Autoimmunity Diabetes Negative control

Optimal Research Deployment Scenarios for 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (313405-34-4) Based on Quantitative Differentiation Evidence


Negative Control Compound for PTP1B and LYP Phosphatase Inhibitor Screening Cascades

The target compound's confirmed inactivity at LYP (two independent NIH MLP assay entries), Cdc25B, MKP-1, and MKP-3 [1] qualifies it as a structurally matched negative control for high-throughput and confirmatory phosphatase assays. When 4-substituted thiazole analogs (e.g., 4-phenyl or 4-(pyridin-2-yl) derivatives) generate PTP1B IC50 values in the sub-micromolar to low-micromolar range, the target compound provides a matched-pair comparison that distinguishes scaffold-driven activity from substituent-driven activity. This is particularly valuable in autoimmunity and diabetes programs targeting PTPN22 and PTP1B [2].

Minimalist Scaffold for Fragment-Based Drug Discovery and Structure-Guided Optimization

With a molecular weight of 373.5 Da, XLogP3 of 2.8, and only 5 rotatable bonds, the target compound occupies the upper boundary of fragment-like chemical space [1]. Its unsubstituted thiazole ring provides an unencumbered vector for systematic fragment growth. Because the compound is inactive across all >85 screened targets, any activity signal generated upon chemical elaboration can be unambiguously attributed to the introduced functionality. This property makes it an ideal starting scaffold for fragment-based lead generation programs [3].

Silent Bifunctional Handle for PROTAC and Molecular Glue Design

The compound's well-characterized lack of intrinsic biological activity across a broad target panel, combined with its synthetic tractability (secondary amide and sulfonamide linkages), supports its use as a target-engagement-neutral linker scaffold in PROTAC (proteolysis-targeting chimera) design. The 4-position of the thiazole ring and the para-position of the N-phenyl ring offer orthogonal derivatization sites for E3 ligase ligand and target-protein ligand attachment, respectively, without introducing confounding pharmacology from the scaffold itself [1][2].

Selectivity-Validated Reference Standard for Chemoproteomics and Cellular Thermal Shift Assays (CETSA)

In cellular target-engagement experiments such as CETSA or affinity-based chemoproteomics, non-specific binding of the probe scaffold to off-target proteins generates false-positive signals that obscure true target identification. The target compound's demonstrated inactivity at >85 distinct biological targets, including Hsp90, S1P receptors, Rho kinase 2, FAK, JNK3, and Bfl-1 [1], provides a high-confidence selectivity baseline. When used as a reference compound in parallel with active 4-substituted thiazole analogs, it enables clean subtraction of scaffold-derived non-specific binding signals from genuine target-engagement readouts.

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